1-(2-Bromoethyl)-2,3-dichlorobenzene 1-(2-Bromoethyl)-2,3-dichlorobenzene
Brand Name: Vulcanchem
CAS No.: 958027-82-2
VCID: VC8166476
InChI: InChI=1S/C8H7BrCl2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2
SMILES: C1=CC(=C(C(=C1)Cl)Cl)CCBr
Molecular Formula: C8H7BrCl2
Molecular Weight: 253.95 g/mol

1-(2-Bromoethyl)-2,3-dichlorobenzene

CAS No.: 958027-82-2

Cat. No.: VC8166476

Molecular Formula: C8H7BrCl2

Molecular Weight: 253.95 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-2,3-dichlorobenzene - 958027-82-2

Specification

CAS No. 958027-82-2
Molecular Formula C8H7BrCl2
Molecular Weight 253.95 g/mol
IUPAC Name 1-(2-bromoethyl)-2,3-dichlorobenzene
Standard InChI InChI=1S/C8H7BrCl2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2
Standard InChI Key FDYYGZOWHGEICH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)CCBr
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)CCBr

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure is defined by its aromatic core and halogen substituents:

  • SMILES: C1=CC(=C(C(=C1)Cl)Cl)CCBr\text{C1=CC(=C(C(=C1)Cl)Cl)CCBr}

  • InChIKey: FDYYGZOWHGEICH-UHFFFAOYSA-N\text{FDYYGZOWHGEICH-UHFFFAOYSA-N} .
    The bromoethyl group introduces potential sites for nucleophilic substitution, while the electron-withdrawing chlorine atoms influence aromatic electrophilic reactivity.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3
Boiling Point273.9±25.0C273.9 \pm 25.0^\circ \text{C}
Molecular Weight253.951 g/mol
Predicted CCS (M+HM+H+)142.1 Ų
The compound’s high density and boiling point reflect its halogen-rich structure, which enhances intermolecular interactions.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves bromination of 2,3-dichlorotoluene using bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., AlBr3\text{AlBr}_3):

2,3-Dichlorotoluene+Br2AlBr31-(2-Bromoethyl)-2,3-dichlorobenzene+HBr\text{2,3-Dichlorotoluene} + \text{Br}_2 \xrightarrow{\text{AlBr}_3} \text{1-(2-Bromoethyl)-2,3-dichlorobenzene} + \text{HBr}

Alternative methods include Appel reaction conditions, where 2-(3,4-dichlorophenyl)ethanol reacts with carbon tetrabromide (CBr4\text{CBr}_4) and triphenylphosphine (PPh3\text{PPh}_3) in dichloromethane, yielding the product in 33% efficiency .

Industrial Optimization

Continuous flow reactors are employed to enhance yield (up to 70%) and purity by optimizing:

  • Temperature: 2050C20–50^\circ \text{C}

  • Catalyst loading: 510%w/w5–10\% \, \text{w/w} .
    Automated systems monitor reaction parameters to minimize byproducts like di-brominated derivatives.

Reactivity and Applications

Chemical Reactivity

The bromoethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling diverse derivatization:

R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-

Key reactions:

  • Suzuki Coupling: Forms biaryl structures for drug candidates.

  • Grignard Additions: Extends carbon chains for polymer precursors.

Pharmaceutical Intermediates

The compound is a precursor in synthesizing:

  • Anticancer Agents: Derivatives inhibit kinase activity in breast cancer cell lines (IC50_{50}: 50 µM).

  • Antimicrobials: Analogues exhibit MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .

HazardPrecautionary MeasuresSource
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Employ fume hoods

Environmental Impact

The compound’s environmental persistence (LogP=4.15\text{LogP} = 4.15) and bioaccumulation potential necessitate containment to prevent aquatic toxicity .

Comparative Analysis with Analogues

CompoundMolecular FormulaBoiling Point (°C)Key Differences
1-(2-Bromoethyl)-4-chlorobenzeneC8H8BrCl\text{C}_8\text{H}_8\text{BrCl}264.4Single chlorine; lower reactivity
1-Bromo-2,3-dichlorobenzeneC6H3BrCl2\text{C}_6\text{H}_3\text{BrCl}_2225.0Lacks ethyl chain; limited derivatization

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